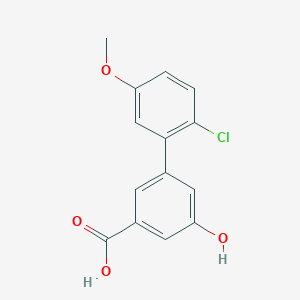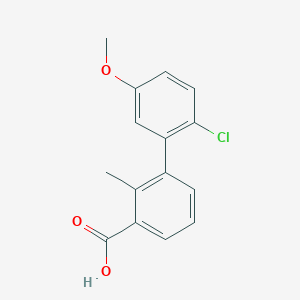
4-(2-Chloro-5-methoxyphenyl)-2-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-5-methoxyphenyl)-2-hydroxybenzoic acid (4-CMHBA), also known as chlorogenic acid, is a naturally occurring phenolic compound found in the leaves of various plants, including coffee beans. It has a wide range of applications in scientific research, including its use as an antioxidant, antidiabetic, and anti-inflammatory agent. 4-CMHBA has a molecular weight of 354.9 g/mol and a melting point of 183-185°C. It is a white crystalline solid that is slightly soluble in water.
作用機序
4-CMHBA is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as an antidiabetic agent by inhibiting the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates. In addition, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-alpha).
Biochemical and Physiological Effects
In vitro studies have shown that 4-CMHBA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the breakdown of carbohydrates, such as alpha-glucosidase. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha, and to scavenge free radicals.
実験室実験の利点と制限
One of the advantages of using 4-CMHBA in laboratory experiments is that it is a relatively inexpensive compound that is readily available. In addition, it is relatively stable and has a low toxicity. However, it should be noted that 4-CMHBA is slightly soluble in water, so it may be difficult to dissolve in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 4-CMHBA in scientific research. One potential direction is to further investigate its effects on the activity of enzymes involved in the breakdown of carbohydrates, such as alpha-glucosidase. In addition, further research could be conducted to investigate the effects of 4-CMHBA on the production of pro-inflammatory cytokines, such as TNF-alpha. Finally, further research could be conducted to investigate the effects of 4-CMHBA on oxidative stress in various cell types.
合成法
4-CMHBA can be synthesized from the reaction of 2-chloro-5-methoxybenzoic acid and hydroxylamine hydrochloride. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction yields 4-CMHBA in a yield of 80-90%.
科学的研究の応用
4-CMHBA has a wide range of applications in scientific research. It has been used as an antioxidant, antidiabetic, and anti-inflammatory agent. It has also been used to study the effects of oxidative stress in various cell types, including human umbilical vein endothelial cells (HUVECs). In addition, it has been used to study the effects of inflammation in animal models, such as rats and mice.
特性
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-9-3-5-12(15)11(7-9)8-2-4-10(14(17)18)13(16)6-8/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXISDPKKLQXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691016 |
Source


|
| Record name | 2'-Chloro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-56-3 |
Source


|
| Record name | 2'-Chloro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6406503.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6406507.png)
![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406513.png)
![5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406516.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6406522.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406528.png)
![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406529.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95%](/img/structure/B6406532.png)
![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6406546.png)



![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6406565.png)
